
2,6-Bis(2-methylphenyl)-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-methylphenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two 2-methylphenyl groups and one phenyl group attached to a pyridine ring. The presence of these aromatic groups imparts significant chemical stability and unique electronic properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)-4-phenylpyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The general procedure involves the reaction of 2,6-dibromopyridine with 2-methylphenylboronic acid and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methylphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl and methylphenyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Bis(2-methylphenyl)-4-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methylphenyl)-4-phenylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes . Additionally, the compound’s aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methylphenyl)pyridine
- 2,6-Bis(2-nitrophenyl)pyridine
- 2,6-Bis(4-chlorophenyl)pyridine
Uniqueness
2,6-Bis(2-methylphenyl)-4-phenylpyridine is unique due to the presence of both 2-methylphenyl and phenyl groups, which impart distinct electronic properties and steric effects. These features can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in the design of new materials and catalysts .
Properties
CAS No. |
816446-55-6 |
|---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,6-bis(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C25H21N/c1-18-10-6-8-14-22(18)24-16-21(20-12-4-3-5-13-20)17-25(26-24)23-15-9-7-11-19(23)2/h3-17H,1-2H3 |
InChI Key |
LPIZMAZIKHRQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
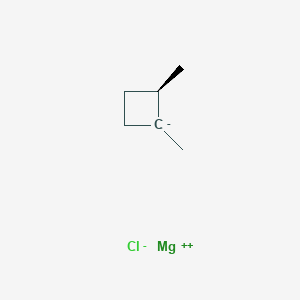
methanone](/img/structure/B12523468.png)
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
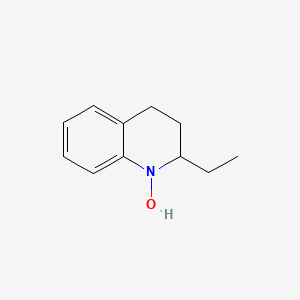
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)
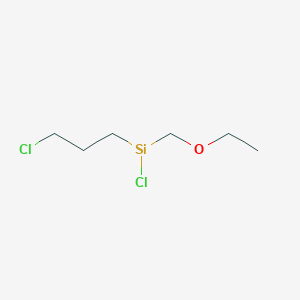
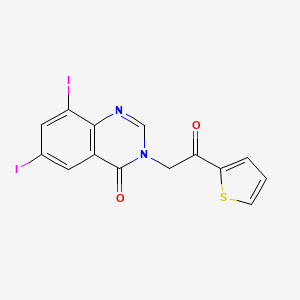
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
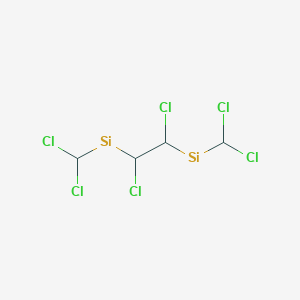
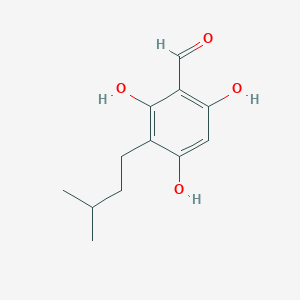
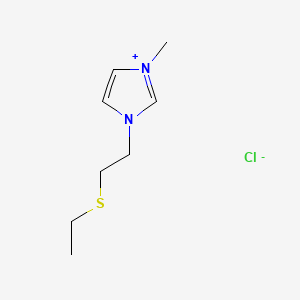
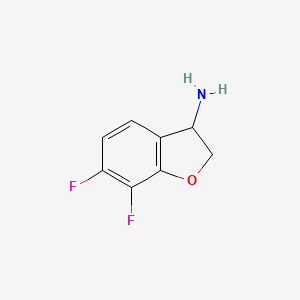
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
